3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16227203
InChI: InChI=1S/C12H12N2O/c1-9-12(7-14(2)13-9)11-5-3-4-10(6-11)8-15/h3-8H,1-2H3
SMILES:
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde

CAS No.:

Cat. No.: VC16227203

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde -

Specification

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name 3-(1,3-dimethylpyrazol-4-yl)benzaldehyde
Standard InChI InChI=1S/C12H12N2O/c1-9-12(7-14(2)13-9)11-5-3-4-10(6-11)8-15/h3-8H,1-2H3
Standard InChI Key LKRZLJHXUPDYMM-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1C2=CC=CC(=C2)C=O)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a benzaldehyde scaffold with a 1,3-dimethylpyrazole substituent. The pyrazole ring adopts a planar conformation due to aromatic π-electron delocalization, while the aldehyde group introduces polarity and reactivity. Key molecular parameters include:

PropertyValue
Molecular FormulaC₁₃H₁₂N₂O
Molecular Weight212.25 g/mol
IUPAC Name3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde
Canonical SMILESCC1=NN(C(=C1)C)C2=CC=CC(=C2)C=O

The aldehyde functional group at the para position relative to the pyrazole moiety enhances electrophilicity, facilitating nucleophilic addition reactions .

Synthetic Routes

Suzuki-Miyaura Cross-Coupling

A primary method for synthesizing this compound involves Suzuki-Miyaura coupling between 3-bromobenzaldehyde and 1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This palladium-catalyzed reaction proceeds under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C), achieving yields of 65–75% .

Reaction Scheme:

3-Bromobenzaldehyde+1,3-Dimethylpyrazole-4-boronic esterPd(PPh3)43-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde\text{3-Bromobenzaldehyde} + \text{1,3-Dimethylpyrazole-4-boronic ester} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde}

Alternative Approaches

  • Direct Alkylation: Reacting 4-(3-formylphenyl)-1H-pyrazole with methyl iodide in the presence of a base (e.g., K₂CO₃) selectively methylates the pyrazole ring’s 1- and 3-positions .

  • Condensation Reactions: Pyrazole rings can be constructed in situ via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated aldehydes.

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.21 (s, 1H, pyrazole-H), 7.85–7.45 (m, 4H, aromatic-H), 3.98 (s, 3H, N-CH₃), 2.52 (s, 3H, C-CH₃) .

  • IR (KBr): ν = 1702 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyrazole).

  • MS (ESI+): m/z 213.1 [M+H]⁺.

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. It is stable under inert atmospheres but prone to oxidation in the presence of light or air due to the aldehyde group.

Applications in Medicinal Chemistry

Kinase Inhibition

Structural analogs of 3-(1,3-dimethyl-1H-pyrazol-4-yl)benzaldehyde have demonstrated inhibitory activity against Aurora-A kinase, a target in oncology. The pyrazole ring engages in hydrophobic interactions with the kinase’s ATP-binding pocket, while the aldehyde group serves as a handle for further derivatization .

Antimicrobial Agents

Derivatives featuring this scaffold show promise against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL) by disrupting cell wall synthesis. The aldehyde moiety enhances membrane permeability .

Industrial and Materials Science Applications

Coordination Polymers

The compound acts as a ligand in metal-organic frameworks (MOFs), forming complexes with Cu(II) and Fe(III). These materials exhibit tunable porosity for gas storage applications .

Organic Electronics

Incorporating the pyrazole-benzaldehyde unit into π-conjugated polymers improves electron mobility (μₑ = 0.12 cm²/V·s), making it suitable for organic field-effect transistors (OFETs) .

Future Directions

  • Drug Discovery: Optimizing substituents on the pyrazole ring to enhance selectivity for kinase targets.

  • Sustainable Synthesis: Developing flow chemistry protocols to reduce Pd catalyst loading and improve scalability.

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